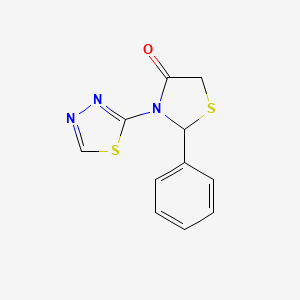
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring fused with a thiadiazole moiety, which contributes to its unique chemical properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the use of montmorillonite KSF clay as a dehydrating agent and solid acidic catalyst for the synthesis of thiadiazolyl-thiazolidin-4-one derivatives through a three-component reaction involving an amine, aldehyde, and thioglycolic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antimicrobial and antioxidant activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways and enzymes . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thiazolidine Derivatives: These compounds have a thiazolidine ring but lack the thiadiazole moiety, resulting in different pharmacological properties.
Uniqueness
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is unique due to the presence of both the thiazolidinone and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile therapeutic agent.
特性
CAS番号 |
91260-03-6 |
|---|---|
分子式 |
C11H9N3OS2 |
分子量 |
263.3 g/mol |
IUPAC名 |
2-phenyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9N3OS2/c15-9-6-16-10(8-4-2-1-3-5-8)14(9)11-13-12-7-17-11/h1-5,7,10H,6H2 |
InChIキー |
HCAWEEKTVZWOJB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


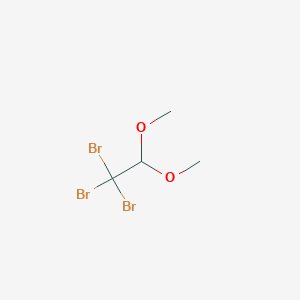
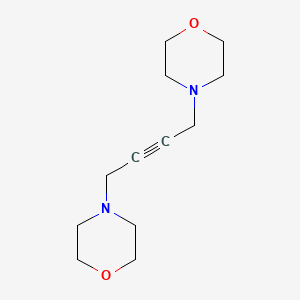
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
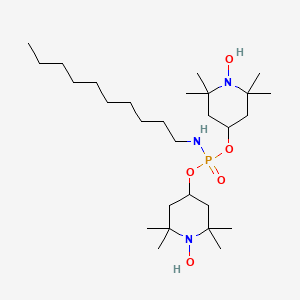
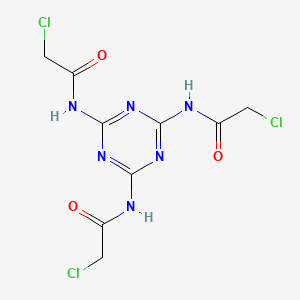
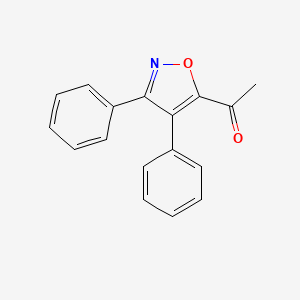
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)

![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
